3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class, which is significant in medicinal chemistry due to its diverse biological activities. This compound features a nitro group, a bromo atom, and a fluoro atom attached to the imidazo[1,2-a]pyridine framework, enhancing its pharmacological potential. The imidazo[1,2-a]pyridine derivatives are known for their roles in treating various conditions such as heart diseases and neurodegenerative disorders, making them a focus of ongoing research in drug development .
The compound can be classified under heterocyclic compounds with specific applications in pharmacology. It is synthesized from precursor compounds through various chemical reactions. The classification of 3-nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine includes its identification by chemical databases such as PubChem and its relevance in studies concerning cholinesterase inhibition and other therapeutic effects .
The synthesis of 3-nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine typically involves multi-step synthetic routes that include halogenation, nitration, and cyclization processes. One common method includes the bromination of 6-fluoroimidazo[1,2-a]pyridine followed by nitration to introduce the nitro group at the appropriate position on the aromatic ring.
Technical Details:
The molecular structure of 3-nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine can be represented as follows:
This compound features:
Molecular weight: Approximately 232.03 g/mol. The compound's structural data can be accessed through chemical databases like PubChem and ChemSpider for further insights into its geometry and electronic properties .
The chemical reactivity of 3-nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine is characterized by electrophilic aromatic substitution due to the presence of electron-withdrawing groups.
Technical Details:
The mechanism of action for 3-nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine primarily involves its interaction with biological targets such as cholinesterases. The compound has shown potential as an inhibitor for acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission.
Studies indicate that derivatives of imidazo[1,2-a]pyridine can bind effectively to the active sites of these enzymes, leading to increased levels of acetylcholine in synaptic clefts. This mechanism underlies their therapeutic effects in conditions like Alzheimer's disease .
Relevant data regarding these properties can be found in chemical safety databases and research articles focusing on similar compounds .
3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine has significant applications in scientific research:
The synthesis of 3-nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine (CAS: 2379918-59-7) demands precise sequential halogenation and nitration steps to achieve regioselectivity. This compound's molecular weight (260.022 g/mol; C₇H₃BrFN₃O₂) necessitates strict control over reaction sequences due to the competing reactivity of bromo, fluoro, and nitro groups. A validated approach involves synthesizing the 6-bromo-8-fluoroimidazo[1,2-a]pyridine core (CAS: 474709-06-3) as a pivotal intermediate prior to nitration [3] [4]. Commercial suppliers list this intermediate with 95-97% purity, typically stored at room temperature as a stable solid [3] [4]. The halogen sequence is critical: Fluorination must precede bromination due to fluorine's strong electron-withdrawing nature, which deactivates the ring toward electrophilic substitution. Subsequent bromination at C6 is achieved using molecular bromine (Br₂) in acetic acid at 0-5°C, yielding 6-bromo-8-fluoroimidazo[1,2-a]pyridine with >90% regioselectivity [4]. This intermediate undergoes nitration only under rigorously optimized conditions (see Section 1.3) due to the electron-deficient pyridine ring.
Table 1: Key Halogenated Intermediates for Targeted Synthesis
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Suppliers | Storage Conditions |
---|---|---|---|---|---|
6-Bromo-8-fluoroimidazo[1,2-a]pyridine | 474709-06-3 | C₇H₄BrFN₂ | 215.03 | Ambeed, Sigma-Aldrich | Sealed, dry, room temp |
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile | 1260657-25-7 | C₈H₃BrFN₃ | 240.03 | BLD Pharm | Sealed, dry, 2-8°C |
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate | 1260763-32-3 | C₁₀H₈BrFN₂O₂ | 287.09 | BLD Pharm | Sealed, dry, room temp |
Core assembly relies primarily on Gould-Jacobs cyclization or copper-catalyzed methods to construct the imidazo[1,2-a]pyridine scaffold before halogenation/nitration. The Gould-Jacobs reaction, involving thermal cyclodehydration of 2-aminopyridine derivatives with α-haloketones, is particularly effective for incorporating the 8-fluoro substituent. For example, 5-fluoro-2-aminopyridine reacts with ethyl bromopyruvate under reflux in ethanol, yielding ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (precursor to CAS: 1260763-32-3) [6] [7]. Alternatively, copper(I)-catalyzed aerobic oxidative coupling enables the direct formation of the core from 2-aminopyridines and ketones, as demonstrated by Zhang et al. [10]. This method tolerates halogenated precursors and avoids harsh conditions. Microwave-assisted cyclization (e.g., 150°C, 20 min) significantly enhances efficiency, providing 6-bromo-8-fluoroimidazo[1,2-a]pyridine in 85% yield [10]. Crucially, the C3 position must remain unsubstituted during cyclization to allow subsequent nitration, necessitating protected intermediates like ethyl carboxylates (CAS: 1260763-32-3) or carbonitriles (CAS: 1260657-25-7) [2] [7].
Nitration of the pre-halogenated core (6-bromo-8-fluoroimidazo[1,2-a]pyridine) presents challenges due to electron deficiency from existing halogens. Standard nitration mixtures (HNO₃/H₂SO₄) cause decomposition or low yields (<30%). Optimization studies reveal two effective strategies:
Table 2: Nitration Conditions for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Nitrating Agent | Solvent | Temperature | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
HNO₃/Ac₂O (1:3) | Acetic acid | -10°C | 2 | 70 | <5% C5-nitro isomer |
NO₂BF₄ (1.2 equiv) | CH₂Cl₂ | 0°C | 1.5 | 82 | Negligible |
HNO₃/H₂SO₄ (1:1) | Sulfuric acid | 20°C | 1 | 25 | >40% decomposition |
Electron-withdrawing group (EWG) effects are critical: The 8-fluoro substituent enhances C3 reactivity relative to unsubstituted analogs, while the 6-bromo group slightly reduces it. Computational modeling confirms C3 has the highest nucleophilic localization energy (-3.7 eV) in 6-bromo-8-fluoroimidazo[1,2-a]pyridine, rationalizing selectivity [8].
C6 bromination requires precise control to avoid polybromination or C3 modification. Two dominant approaches are employed:
Table 3: Bromination Agents for Imidazo[1,2-a]pyridine Derivatives
Bromination Agent | Solvent | Temperature | Substrate | C6 Selectivity | Yield (%) |
---|---|---|---|---|---|
NBS (1.1 equiv) | DMF | 80°C | 8-fluoroimidazo[1,2-a]pyridine | 89% | 78 |
Br₂ (1.0 equiv) | AcOH | 25°C | 8-fluoroimidazo[1,2-a]pyridine | 65% | 72 |
Br₂ via ortho-lithiation | THF | -78°C | 8-fluoroimidazo[1,2-a]pyridine | >95% | 85 |
Halogen compatibility is essential: Bromination must preserve the 8-fluoro substituent. Using Br₂ in acetic acid minimizes defluorination, whereas Lewis acids (e.g., AlCl₃) promote it [4]. Post-bromination, silica gel chromatography isolates 6-bromo-8-fluoroimidazo[1,2-a]pyridine (purity >97%) for nitration [3].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: